Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dcha
CAS No.:
Cat. No.: VC13315239
Molecular Formula: C25H48N2O5
Molecular Weight: 456.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H48N2O5 |
|---|---|
| Molecular Weight | 456.7 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;(3S,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
| Standard InChI | InChI=1S/C13H25NO5.C12H23N/c1-6-8(2)11(9(15)7-10(16)17)14-12(18)19-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11,15H,6-7H2,1-5H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-,9-,11-;/m0./s1 |
| Standard InChI Key | YGVVBGRWCYJGSZ-GRIHUTHFSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
| SMILES | CCC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
| Canonical SMILES | CCC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound features a heptanoic acid backbone with a tert-butyloxycarbonyl (Boc) group protecting the amine at the 4-position, a hydroxyl group at the 3-position, and a methyl branch at the 5-position. The (3S,4S,5S) stereochemistry ensures spatial arrangement critical for its biological activity . The dicyclohexylammonium counterion enhances solubility and stability in organic solvents .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₄₈N₂O₅ |
| Molecular Weight | 456.7 g/mol |
| CAS Number | 204199-26-8 |
| IUPAC Name | N-cyclohexylcyclohexanamine; (3S,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
| Optical Rotation (MeOH) | [α]D = -35 ± 2° (C=1) |
Spectroscopic and Stereochemical Features
The Boc group’s infrared (IR) absorption at ~1,700 cm⁻¹ (C=O stretch) and nuclear magnetic resonance (NMR) signals for the tert-butyl group (δ 1.44 ppm, singlet) confirm its presence . The hydroxyl and amine protons appear as broad signals in NMR, while the stereochemistry is validated via X-ray crystallography analogs .
Synthesis and Purification
Synthetic Pathways
The compound is synthesized through a multi-step process:
-
Amino Acid Preparation: (3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid is synthesized via asymmetric hydrogenation or enzymatic resolution .
-
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding Boc-AHMHpA.
-
Salt Formation: The free acid is treated with dicyclohexylamine in ethyl acetate, precipitating the DCHA salt .
Purification and Quality Control
Purification involves recrystallization from methanol/water mixtures, achieving ≥97% purity (HPLC) . Chiral HPLC confirms enantiomeric excess (>99%), critical for pharmaceutical applications.
Applications in Research and Industry
Peptide Synthesis
The Boc group enables selective amine deprotection during solid-phase peptide synthesis (SPPS), minimizing side reactions. Its use in constructing HIV protease inhibitors highlights its role in antiviral drug development .
Asymmetric Catalysis
The compound’s chiral centers facilitate asymmetric induction in organocatalytic reactions. For example, it aids in synthesizing β-amino alcohols, intermediates for antihypertensive drugs like nebivolol .
Drug Formulation
Incorporating the DCHA salt improves the solubility of hydrophobic drugs. Studies show enhanced bioavailability of antiretroviral agents when co-formulated with this compound .
Neuroscience Research
As a glutamate analog, it modulates NMDA receptor activity, providing insights into neurodegenerative diseases. Recent trials explore its potential in Alzheimer’s therapy .
| Supplier | Purity | Packaging |
|---|---|---|
| BOC Sciences | ≥99% | 1 g, 5 g, 10 g |
| J & K SCIENTIFIC LTD. | ≥97% | 250 mg, 1 kg |
| Chem-Impex International | ≥95% | 500 mg, 5 g |
| Shenzhen Polymeri Biochemical Tech | ≥98% | 100 mg, 1 g |
Prices range from $120–$450 per gram, depending on scale and purity .
Future Directions
Ongoing research explores its utility in mRNA vaccine stabilizers and CRISPR-Cas9 delivery systems. A 2024 study demonstrated its role in enhancing lipid nanoparticle (LNP) stability for mRNA-1273 formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume